molecular formula C25H27N5O4S B2921300 Methyl 2-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate CAS No. 1116007-37-4

Methyl 2-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate

Cat. No. B2921300
CAS RN: 1116007-37-4
M. Wt: 493.58
InChI Key: RYLDCGNJDLIRHT-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a methoxy group, a piperazine ring, a pyrazine ring, a thio group, an acetamido group, and a benzoate group . These groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperazine and pyrazine rings, in particular, would add a level of structural complexity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, piperazine rings can participate in reactions with acids and bases, and can also undergo N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Pharmaceutical Applications

This compound, due to its complex structure, may have potential as a pharmacophore. The presence of a piperazine ring often suggests possible CNS activity, which could be explored for the development of new neurological drugs. Additionally, the methoxyphenyl moiety is a common feature in molecules with antioxidant properties .

Antibacterial and Antiviral Research

The structural similarity to quinazolinone derivatives, which are known for their antibacterial and antiviral activities, suggests that this compound could be useful in the development of new antibiotics or antiviral agents .

Cancer Research

Compounds with thioacetamido and pyrazinyl groups have been studied for their anticancer properties. This compound could be synthesized in different analogues to enhance its biological activity and tested against various cancer cell lines .

Enzyme Inhibition Studies

The compound’s structure indicates potential for enzyme inhibition, which is a crucial aspect of drug development, especially in the treatment of diseases like Alzheimer’s and Parkinson’s where enzyme malfunction plays a role .

Anti-HIV Research

The presence of a piperazine ring and a pyrazinyl moiety might indicate potential activity against HIV, as similar structures have shown promise in this area of research .

Green Chemistry

The synthetic route of this compound could involve green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), which are more environmentally friendly and sustainable .

Antioxidant Activity

The methoxyphenyl component of the compound is structurally similar to known antioxidants. It could be explored for its ability to neutralize free radicals and protect against oxidative stress-related damage .

Future Directions

Given the potential biological activity of piperazine derivatives, this compound could be of interest for future research, particularly in the field of medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The binding of the compound to these receptors can lead to their activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of the compound with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . These properties impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. The activation or blockade of these receptors can lead to changes in the contraction of smooth muscles in various parts of the body, affecting the treatment of numerous disorders .

properties

IUPAC Name

methyl 2-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-33-21-10-6-5-9-20(21)29-13-15-30(16-14-29)23-24(27-12-11-26-23)35-17-22(31)28-19-8-4-3-7-18(19)25(32)34-2/h3-12H,13-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLDCGNJDLIRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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